molecular formula C31H24ClF6N3O2 B1679022 N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide CAS No. 177707-12-9

N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide

Cat. No. B1679022
M. Wt: 619.9924
InChI Key: NXLUTEDAEFXMQR-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NKP-608 is a potent antagonist at the neurokinin-1 (NK-1) receptor both in vitro(IC50=2.6 nM). NKP608 has an anxiolytic action in the social interaction test in rats. NKP-608 inhibits substance P (SP)-induced airway plasma protein exudation in vivo.

Scientific Research Applications

Synthesis and Catalysis

Research has shown the utility of related quinoline and piperidine derivatives in catalysis, particularly in asymmetric hydrogenation reactions. Complexes of related structures have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives and enamides, which are crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Material Science

In the field of material science, related quinoxaline and piperidine derivatives have been utilized in the synthesis of novel materials. For instance, the synthesis of polyamides containing quinoxaline moiety has been reported, where these polyamides exhibited excellent thermal stability, making them suitable for high-performance applications (Patil et al., 2011).

Pharmaceutical Chemistry

Derivatives of quinoline and piperidine have been extensively studied for their potential as antipsychotic agents. Heterocyclic carboxamides, similar in structure to the compound , have been evaluated for their binding to dopamine and serotonin receptors, showing promise as potential antipsychotic agents (Norman et al., 1996).

Environmental Science

In environmental science, novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers have been synthesized. These membranes demonstrated improved water flux and dye rejection capabilities, indicating their potential for wastewater treatment applications (Liu et al., 2012).

Molecular Biology

Aminated benzimidazo[1,2-a]quinolines, structurally related to the compound , have been synthesized and evaluated as potential fluorescent probes for DNA detection. These compounds showed enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their potential application as DNA-specific fluorescent probes (Perin et al., 2011).

properties

IUPAC Name

N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLUTEDAEFXMQR-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432754
Record name NKP608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinecarboxamide, N-(1-(3,5-bis(trifluoromethyl)benzoyl)-2-((4-chlorophenyl)methyl)-4-piperidinyl)-, (2R-trans)-

CAS RN

177707-12-9
Record name AV-608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NKP608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide
Reactant of Route 6
N-((2R,4S)-1-(3,5-bis(trifluoromethyl)benzoyl)-2-(4-chlorobenzyl)piperidin-4-yl)quinoline-4-carboxamide

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